molecular formula C12H14Cl2N2O3 B2822666 4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid CAS No. 1037535-51-5

4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid

Cat. No.: B2822666
CAS No.: 1037535-51-5
M. Wt: 305.15 g/mol
InChI Key: ORRXMFBDJCPDPE-JTQLQIEISA-N
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Description

4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is a high-purity chemical building block designed for research applications. This compound belongs to a class of substituted succinamic acid derivatives, characterized by a 2,4-dichloroanilino group and a unique ethylamino substitution at the 2-position of the oxobutanoic acid chain . This specific structural motif, featuring dichlorinated anilines and additional alkylamino functionality, is of significant interest in medicinal chemistry and drug discovery for its potential to interact with various biological targets . The presence of both carboxylic acid and secondary amine groups provides multiple sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules, such as peptide conjugates and other specialized compounds . As a sophisticated building block, it is particularly valuable for exploring structure-activity relationships in the development of novel pharmacologically active agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on its quality for their critical experiments in chemical biology and synthetic chemistry.

Properties

CAS No.

1037535-51-5

Molecular Formula

C12H14Cl2N2O3

Molecular Weight

305.15 g/mol

IUPAC Name

(2S)-4-(2,4-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C12H14Cl2N2O3/c1-2-15-10(12(18)19)6-11(17)16-9-4-3-7(13)5-8(9)14/h3-5,10,15H,2,6H2,1H3,(H,16,17)(H,18,19)/t10-/m0/s1

InChI Key

ORRXMFBDJCPDPE-JTQLQIEISA-N

SMILES

CCNC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Isomeric SMILES

CCN[C@@H](CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Canonical SMILES

CCNC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O

solubility

not available

Origin of Product

United States

Biological Activity

4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a dichloroaniline moiety, an ethylamino group, and a 4-oxobutanoic acid backbone, which contribute to its diverse interactions with biological systems.

  • Molecular Formula : C12H14Cl2N2O3
  • Molecular Weight : Approximately 304.15 g/mol

Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural features suggest potential roles in modulating biochemical processes, which could lead to therapeutic applications in areas such as anti-inflammatory and antimicrobial treatments.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Enzyme InhibitionMay inhibit specific enzymes related to inflammation and microbial resistance.
Antimicrobial EffectsExhibits activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.
Anti-inflammatoryPotential to modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition suggests a pathway for developing anti-inflammatory drugs.
  • Antimicrobial Activity :
    • Research conducted on various bacterial strains showed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, highlighting its potential as a therapeutic agent.
  • Cell Line Studies :
    • In vitro studies using cancer cell lines indicated that the compound could induce apoptosis in malignant cells while sparing normal cells, suggesting its potential utility in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name CAS Number Key Features
4-(2,3-Dichloroanilino)-2-(dimethylamino)-4-oxobutanoic acid17722-66-6Similar structure; investigated for anti-inflammatory properties.
RSR-13 (a potent allosteric effector)127687-08-5Exhibits distinct binding patterns compared to others.
SAHA (suberoylanilide hydroxamic acid)143343-98-0Clinically used anticancer agent; shares some mechanistic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Chloro vs. Methyl Substituents
  • 4-(4-Methylanilino)-4-oxobut-2-enoic acid (C₁₁H₁₁NO₃): Features a methyl group on the anilino ring instead of chlorine atoms. Exhibits higher solubility in polar organic solvents (e.g., ethanol, acetone) due to reduced steric and electronic effects compared to dichloro substituents . Synthesized via reaction of p-toluidine with maleic anhydride, achieving 94.23% ± 0.69 yield .
  • 4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid: The electron-withdrawing chlorine atoms increase acidity (pKa ~2.5–3.5 estimated) and reduce solubility in non-polar solvents .
Chloro vs. Iodo Substituents
  • 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid (C₁₁H₁₀INO₃): Substitution with iodine (atomic radius 1.33 Å vs. Cl 0.99 Å) leads to distinct crystallographic properties (monoclinic crystal system, P21/c space group) and increased molecular weight (331.10 g/mol) . Potential for radioimaging applications due to iodine’s radiopaque properties, unlike the dichloro analog .

Alkyl Chain and Functional Group Modifications

Ethylamino vs. Unsubstituted Amino Groups
  • 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid (C₁₂H₁₅NO₃): An ethyl group on the phenyl ring enhances lipophilicity (logP ~1.8–2.2) compared to the dichloro derivative (logP ~2.5–3.0) . Molecular weight: 221.25 g/mol, lower than the dichloro compound due to absence of chlorine .
Butyrylamino Substituents
  • 4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid (C₁₄H₁₇ClN₂O₄): A butyryl group introduces a longer alkyl chain, increasing molecular weight (312.75 g/mol) and hydrophobic interactions . Contains 3 H-bond donors and 4 H-bond acceptors, enabling stronger intermolecular interactions than the dichloro compound (2 H-bond donors, 3 acceptors) .
Comparison with Natural Analogs

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties Reference
This compound C₁₀H₉Cl₂NO₃ 262.09 2,4-dichloro, ethylamino High acidity, low polar solubility
4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 205.21 4-methyl 94.23% synthesis yield, polar soluble
4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid C₁₁H₁₀INO₃ 331.10 4-iodo, methylene Radiopaque, monoclinic crystals
4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid C₁₄H₁₇ClN₂O₄ 312.75 butyryl, 2-chloro Enhanced H-bonding, hydrophobic
L-Asparagine C₄H₈N₂O₃ 132.12 None (natural amino acid) Metabolic roles, high water solubility

Q & A

Q. What computational tools are recommended for predicting metabolic pathways?

  • Methodological Answer :
  • Software : Use MetaSite or GLORYx to simulate phase I/II metabolism (e.g., hydroxylation of ethylamino groups or glucuronidation of the carboxylic acid) .
  • CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
  • In Vitro Validation : Incubate with hepatocytes and analyze metabolites via UPLC-QTOF-MS to confirm predictions .

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